molecular formula C18H39O7P B1683230 Tris(2-butoxyethyl) phosphate CAS No. 78-51-3

Tris(2-butoxyethyl) phosphate

Cat. No.: B1683230
CAS No.: 78-51-3
M. Wt: 398.5 g/mol
InChI Key: WTLBZVNBAKMVDP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tris(2-butoxyethyl) phosphate (TBOEP) is an organic flame retardant . It shows PXR agonistic activity . The Pregnane X Receptor (PXR) is a nuclear receptor that regulates the expression of genes involved in the metabolism and excretion of potentially harmful substances .

Mode of Action

TBOEP interacts with its target, the PXR, and acts as an agonist . This means it binds to the receptor and activates it, leading to an increase in the transcription of genes that are under the control of PXR .

Biochemical Pathways

Upon activation by TBOEP, PXR can upregulate the expression of various genes involved in the detoxification and clearance of harmful substances from the body . This includes genes involved in drug metabolism and transport

Pharmacokinetics

It is known that tboep can be detected in various environmental samples, indicating that it can be absorbed and distributed in the environment . The metabolism and excretion of TBOEP are areas that need further investigation.

Result of Action

The activation of PXR by TBOEP can lead to an increase in the detoxification and clearance of potentially harmful substances from the body . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TBOEP. For instance, the presence of various factors, including Cl−, NO3−, HCO3−, and humic acid (HA), inhibited the degradation of TBOEP, with the inhibitory effect dependent on the concentrations . Furthermore, TBOEP has been found in various environmental samples, indicating that it can persist in the environment .

Biochemical Analysis

Biochemical Properties

Tris(2-butoxyethyl) phosphate interacts with various biomolecules in biochemical reactions. It shows PXR agonistic activity , indicating that it can bind to and activate the pregnane X receptor, a key regulator of xenobiotic and endobiotic metabolism .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been detected in herring gull eggs, suggesting that it can penetrate cell membranes and accumulate within cells

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential modulation of gene expression. Its PXR agonistic activity suggests that it may influence the expression of genes regulated by this receptor .

Metabolic Pathways

This compound is likely involved in various metabolic pathways due to its interactions with enzymes and cofactors. Its PXR agonistic activity suggests that it may influence the metabolism of xenobiotics and endobiotics .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. Its detection in herring gull eggs indicates that it can cross biological barriers and accumulate within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(2-butoxyethyl) phosphate typically involves the reaction of phosphorus oxychloride with butoxyethanol. The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are optimized for maximum yield and efficiency. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tris(2-butoxyethyl) phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tris(2-butoxyethyl) phosphate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Tris(2-ethylhexyl) phosphate (TEHP): Another organophosphate used as a plasticizer and flame retardant.

    Triphenyl phosphate (TPP): Used as a flame retardant and plasticizer in various applications.

    Tris(1-chloro-2-propyl) phosphate (TCPP): Commonly used as a flame retardant in polyurethane foams

Uniqueness of Tris(2-butoxyethyl) Phosphate

This compound is unique due to its combination of low toxicity, high efficiency as a flame retardant, and versatility as a plasticizer. Its ability to improve the mechanical properties of polymers while providing flame retardancy makes it a valuable compound in various industrial applications .

Biological Activity

Tris(2-butoxyethyl) phosphate (TBEP) is an organophosphate flame retardant widely used in various consumer products, including plastics, textiles, and electronics. Despite its common use, there is growing concern regarding its biological activity and potential health effects. This article reviews the current understanding of TBEP's biological activity, focusing on its neurotoxic, hepatotoxic, and potential carcinogenic effects based on diverse research findings.

Overview of TBEP

TBEP is a colorless liquid with the chemical formula C₁₈H₃₉O₇P. It functions primarily as a plasticizer and flame retardant. TBEP is released into the environment through consumer products and has been detected in indoor air, house dust, and water sources, leading to human exposure through ingestion, inhalation, and dermal contact .

Neurotoxic Effects

Recent studies have highlighted TBEP's neurotoxic potential, particularly in animal models. A significant study examined the effects of dietary TBEP exposure on cognitive functions in allergic asthmatic mice. The findings indicated that chronic exposure to high doses of TBEP impaired object recognition abilities and altered the expression of genes related to memory functions. Specifically, there was an upregulation of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and heme oxygenase 1 (HO-1), along with increased activation of microglia and mast cells in the hippocampus .

Table 1: Effects of TBEP on Neurobehavioral Functions in Mice

Exposure Level (μg/kg/day)Impaired Recognition AbilityIncreased Inflammatory Markers
0.02 (TBEP-L)NoNo significant change
0.2 (TBEP-M)Mild impairmentModerate increase
2.0 (TBEP-H)Significant impairmentHigh increase

Hepatotoxicity and Carcinogenic Potential

In vitro studies using human liver cells (HepG2) have demonstrated that TBEP exposure leads to cytotoxic effects characterized by DNA damage, cell cycle disturbances, and apoptosis. Specifically, concentrations ranging from 100 to 400 μM resulted in significant increases in reactive oxygen species (ROS), nitric oxide (NO), and esterase levels. The study identified alterations in mitochondrial membrane potential and upregulation of several oncogenes within cancer pathways .

Table 2: Cytotoxic Effects of TBEP on HepG2 Cells

Concentration (μM)Cell Viability (%)DNA Damage Indicators
0100None
10075Moderate
20050High
40025Severe

The mechanisms underlying TBEP's biological activities involve oxidative stress and inflammatory responses. In animal models, exposure to TBEP has been linked to elevated levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and TNF-α, which contribute to neuroinflammation and cognitive deficits . Additionally, the induction of oxidative stress has been implicated in both neurotoxicity and hepatotoxicity through the generation of ROS.

Case Studies

A notable case study involved workers at e-waste disposal sites who exhibited elevated levels of TBEP exposure through inhalation and dermal contact. These individuals reported symptoms consistent with neurotoxicity, including cognitive impairments and mood disturbances. Blood samples indicated increased levels of inflammatory markers correlating with TBEP concentrations .

Properties

IUPAC Name

tris(2-butoxyethyl) phosphate
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InChI

InChI=1S/C18H39O7P/c1-4-7-10-20-13-16-23-26(19,24-17-14-21-11-8-5-2)25-18-15-22-12-9-6-3/h4-18H2,1-3H3
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InChI Key

WTLBZVNBAKMVDP-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCCOP(=O)(OCCOCCCC)OCCOCCCC
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Molecular Formula

C18H39O7P
Record name TRIBUTOXYETHYL PHOSPHATE
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DSSTOX Substance ID

DTXSID5021758
Record name Tris(2-butoxyethyl) phosphate
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Molecular Weight

398.5 g/mol
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Physical Description

Tributoxyethyl phosphate is a slightly yellow viscous liquid. (NTP, 1992), Liquid, Slightly yellow liquid with a sweetish odor; [HSDB]
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Boiling Point

392 to 446 °F at 4 mmHg (NTP, 1992), BP: 215-228 °C at 4 mm Hg, BP: 200-230 °C at 4 mm Hg, BP: 255 °C at 10 mm Hg
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Flash Point

435 °F (NTP, 1992), >113 °C (>235 °F) (Closed cup)
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Solubility

Soluble (NTP, 1992), In water, 1,100 mg/L at 25 °C, SOL IN MINERAL OILS & MOST ORG LIQ, Insoluble or limited solubility in glycerol, glycols, certain amines; soluble in most organic liquids
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Density

1.02 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.02 g/cu cm at 20 °C
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Vapor Density

13.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 13.8 (Air = 1)
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Vapor Pressure

0.03 mmHg at 302 °F (NTP, 1992), 0.00000002 [mmHg], VP: 0.03 mm Hg at 150 °C, 1.2X10-6 mm Hg at 25 °C
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Color/Form

Liquid, Light-colored liquid, Slightly yellow, oily liquid

CAS No.

78-51-3
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Melting Point

-94 °F (NTP, 1992), -70 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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